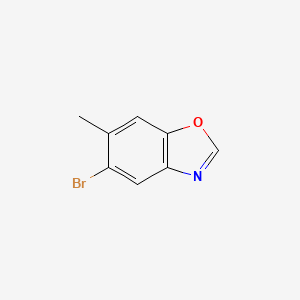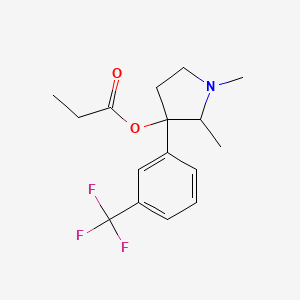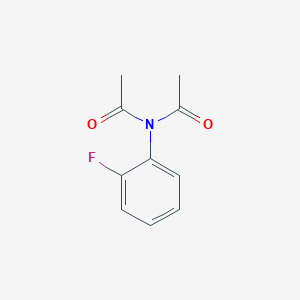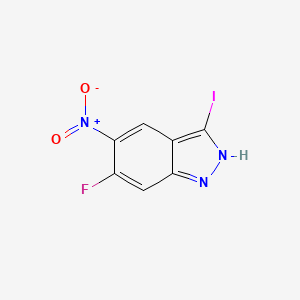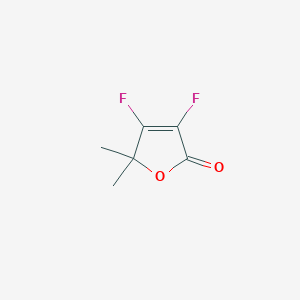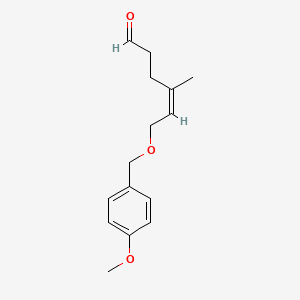
(Z)-6-((4-methoxybenzyl)oxy)-4-methylhex-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-((4-methoxybenzyl)oxy)-4-methylhex-4-enal is an organic compound characterized by its unique structure, which includes a methoxybenzyl group and an enal functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-((4-methoxybenzyl)oxy)-4-methylhex-4-enal typically involves the protection of phenolic groups using the 4-methoxybenzyl (PMB) group. One efficient method involves the use of power ultrasound to facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates . This method is advantageous due to its efficiency and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of ultrasound and other advanced techniques can enhance the yield and purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-6-((4-methoxybenzyl)oxy)-4-methylhex-4-enal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enal group to an alcohol or other reduced forms.
Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
(Z)-6-((4-methoxybenzyl)oxy)-4-methylhex-4-enal has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
Mecanismo De Acción
The mechanism of action of (Z)-6-((4-methoxybenzyl)oxy)-4-methylhex-4-enal involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The enal group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzyloxycarbonyl azide: A compound with a similar methoxybenzyl group but different functional groups, used in organic synthesis.
4-Methoxybenzyl chloride: A precursor in the synthesis of (Z)-6-((4-methoxybenzyl)oxy)-4-methylhex-4-enal, used for phenolic protection.
Uniqueness
This compound is unique due to its combination of a methoxybenzyl group and an enal functional group
Propiedades
Fórmula molecular |
C15H20O3 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
(Z)-6-[(4-methoxyphenyl)methoxy]-4-methylhex-4-enal |
InChI |
InChI=1S/C15H20O3/c1-13(4-3-10-16)9-11-18-12-14-5-7-15(17-2)8-6-14/h5-10H,3-4,11-12H2,1-2H3/b13-9- |
Clave InChI |
RFUNSOSQCUUORP-LCYFTJDESA-N |
SMILES isomérico |
C/C(=C/COCC1=CC=C(C=C1)OC)/CCC=O |
SMILES canónico |
CC(=CCOCC1=CC=C(C=C1)OC)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


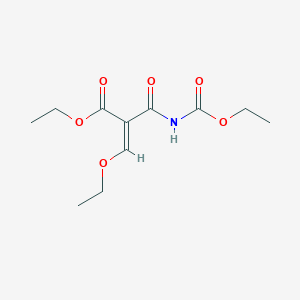

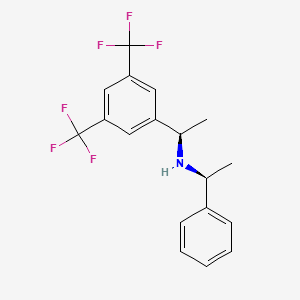
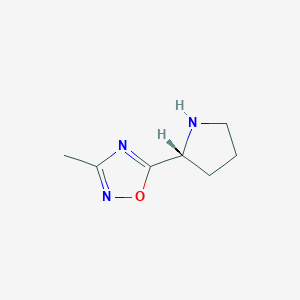
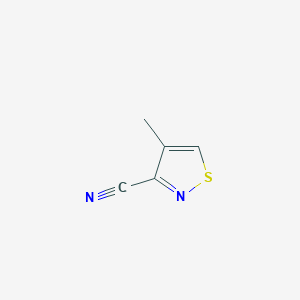
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
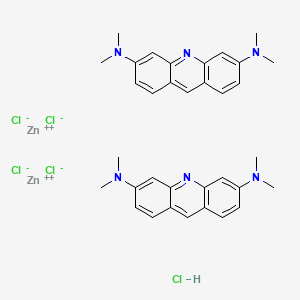
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)
